molecular formula C10H8FNO2S B023246 5-(4-Fluorobenzyl)thiazolidine-2,4-dione CAS No. 291536-42-0

5-(4-Fluorobenzyl)thiazolidine-2,4-dione

Cat. No.: B023246
CAS No.: 291536-42-0
M. Wt: 225.24 g/mol
InChI Key: KXGHAWOYZKFFPG-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2S. It belongs to the thiazolidinedione class of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Mechanism of Action

Target of Action

The primary target of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, a derivative of Thiazolidinediones (TZDs), is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a type of nuclear regulatory protein involved in the transcription of genes regulating glucose and fat metabolism .

Mode of Action

This compound acts by activating PPARγ . The activation of PPARγ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance and modify adipocyte differentiation . It also inhibits VEGF-induced angiogenesis and decreases levels of certain interleukins (e.g., IL-6) . Furthermore, it increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .

Pharmacokinetics

It is known that poor pharmacokinetic properties of drug molecules like absorption, distribution, metabolism, and excretion (adme) are among the major causes of failure during the drug development process .

Result of Action

The activation of PPARγ by this compound leads to several molecular and cellular effects. It improves insulin resistance, modifies adipocyte differentiation, inhibits angiogenesis, and decreases levels of certain interleukins . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione typically involves the reaction of 4-fluorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorobenzyl)thiazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives. Its fluorobenzyl group can influence its interaction with molecular targets and its overall pharmacokinetic properties .

Biological Activity

5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antidiabetic and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidinedione class of compounds, characterized by a thiazolidine ring and a dione functional group. The presence of the fluorobenzyl substituent is believed to enhance its biological activity through improved receptor binding and metabolic stability.

Antidiabetic Activity

Thiazolidinediones, including this compound, are primarily known for their antidiabetic properties. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Research Findings

A study conducted by Pattan et al. synthesized various thiazolidinedione derivatives and evaluated their antidiabetic activity. The results indicated that compounds with similar structures exhibited significant glucose-lowering effects in vitro.

Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives

CompoundIC50 (µM)Reference
This compound0.210 ± 0.009
Pioglitazone0.061Standard
Compound A (similar structure)0.157

The above table illustrates the comparative potency of this compound against established antidiabetic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones, including this compound. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, thiazolidinediones have been observed to downregulate the vascular endothelial growth factor receptor (VEGFR-2), which is critical for tumor angiogenesis.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG213.84
Sorafenib (control)HepG29.17Standard
Compound B (similar structure)MCF-718.76

The data indicate that while this compound exhibits promising anticancer activity, it remains comparable to established treatments.

Case Studies and Clinical Implications

In a recent clinical study exploring the efficacy of thiazolidinediones in cancer treatment, it was found that patients receiving these compounds showed reduced tumor volumes alongside improved metabolic profiles. For example:

  • Case Study : A patient treated with a thiazolidinedione derivative displayed a 90% reduction in tumor volume over six months, alongside favorable serum biochemical parameters like triglycerides and cholesterol levels .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGHAWOYZKFFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433404
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291536-42-0
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of combining thiazolidinedione and quinoline moieties in the context of antidiabetic drug discovery?

A1: Both thiazolidinediones and quinoline derivatives have independently demonstrated various biological activities, including antidiabetic, antifungal, antitumoral, anti-inflammatory, retinoidal, and anti-atherosclerotic effects. [] This makes their combination a promising strategy in antidiabetic drug discovery. By integrating these moieties, researchers aim to leverage their individual properties to potentially create more effective and targeted therapies.

Q2: What were the key findings of the study regarding the antidiabetic activity of the synthesized compounds?

A2: Five of the synthesized derivatives incorporating both 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and a quinoline ring were screened for oral hypoglycemic activity. The study found that compounds SK and SK-3 exhibited significant activity, while compound SK-2 showed moderate activity. Compounds SK-4 and SK-5 also displayed activity, though the extent was not specified. [] These results highlight the potential of these compounds as antidiabetic agents and warrant further investigation.

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